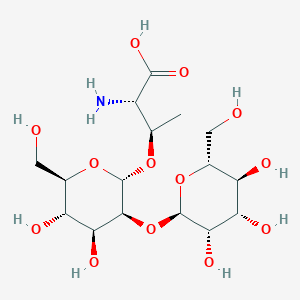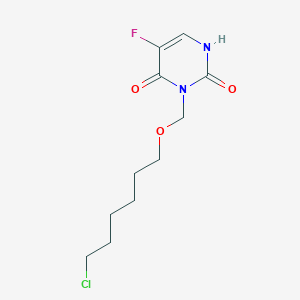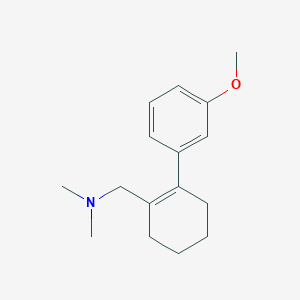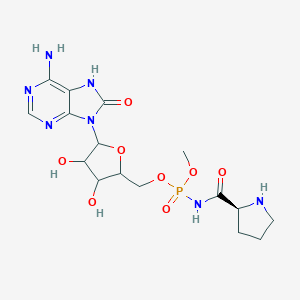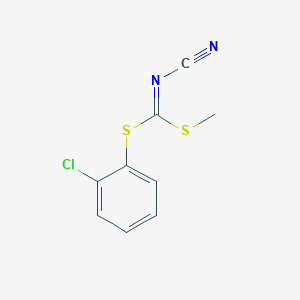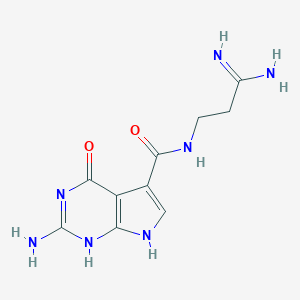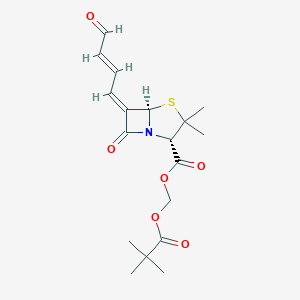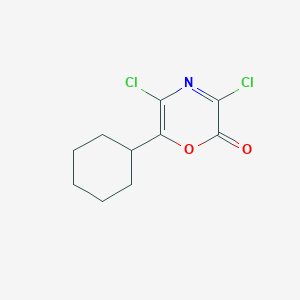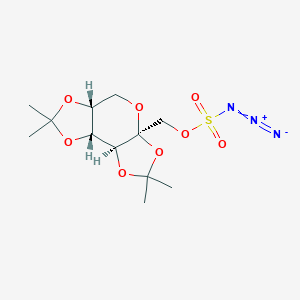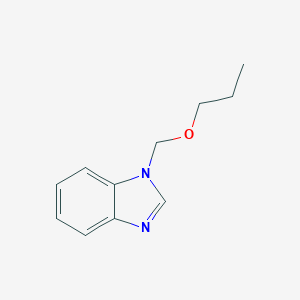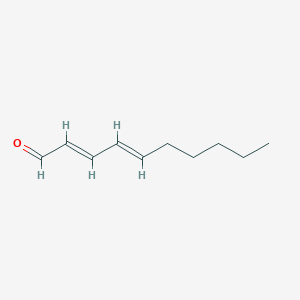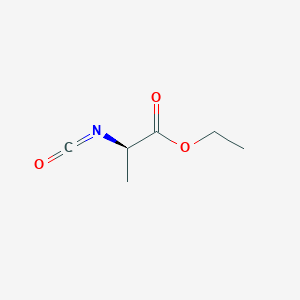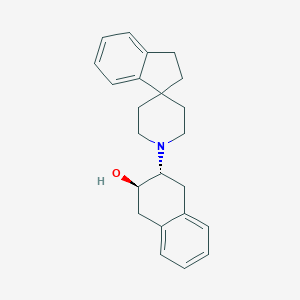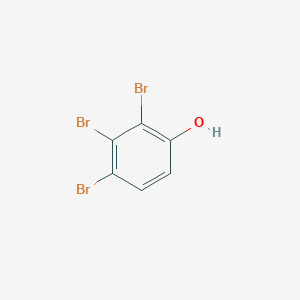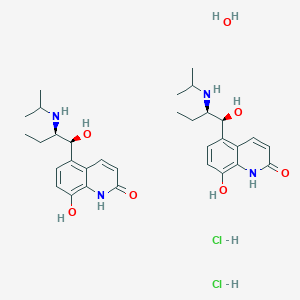
Procaterol hydrochloride hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procaterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist and bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is known for its potent bronchodilatory effects, which help in relaxing bronchial smooth muscles and increasing bronchial airflow .
Applications De Recherche Scientifique
Procaterol hydrochloride has several scientific research applications, including:
Mécanisme D'action
Target of Action
Procaterol hydrochloride hemihydrate, also known as Meptin or Procaterol Hydrochlorid, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway flow.
Mode of Action
Procaterol is a long-acting beta-2-adrenergic receptor agonist . It interacts with its target by stimulating the beta-2 receptor in the lung, which leads to the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by Procaterol triggers a cascade of biochemical events. This includes the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. The increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscle and bronchodilation .
Pharmacokinetics
Following oral administration, Procaterol is rapidly absorbed. The mean peak plasma concentration (Cmax) is reached at approximately 1.44 hours post-dose . The mean apparent terminal elimination half-life is about 3.83 hours . Due to the small therapeutic dose, systemic levels of Procaterol are low or undetectable after inhalation . Hepatic metabolism is the primary mechanism for the elimination of Procaterol from the body, and first-pass metabolism may limit systemic bioavailability .
Result of Action
The primary result of Procaterol’s action is the relaxation of bronchial smooth muscle and bronchodilation , leading to increased bronchial airflow . This makes it a potent bronchodilator, used for the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action of Procaterol can be influenced by environmental factors. For instance, the drug is readily oxidized in the presence of moisture and air, making it unsuitable for therapeutic use by inhalation . Pharmaceutical companies have researched stabilizers to prevent oxidation . The compound is stable under recommended temperatures and pressures .
Analyse Biochimique
Biochemical Properties
Procaterol Hydrochloride Hemihydrate acts as an agonist at the beta-2 adrenergic receptor . The stimulation of this receptor in the lung causes relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow .
Cellular Effects
This compound exerts its effects on various types of cells, primarily the smooth muscle cells in the bronchi. By binding to the beta-2 adrenergic receptors on these cells, it causes relaxation and dilation of the bronchial passages . This improves airflow and reduces symptoms in conditions like asthma and COPD .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the beta-2 adrenergic receptor . This receptor is a G-protein coupled receptor, and its activation leads to an increase in the intracellular levels of cyclic AMP. This, in turn, activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to smooth muscle relaxation .
Temporal Effects in Laboratory Settings
The apparent elimination half-life of this compound is approximately 4.2 hours . Hepatic metabolism is the primary mechanism for elimination of this compound from the body, and first-pass metabolism may limit systemic bioavailability .
Metabolic Pathways
The specific metabolic pathways of this compound are not mentioned in the current search results. It is known that hepatic metabolism is the primary mechanism for its elimination .
Méthodes De Préparation
Procaterol hydrochloride can be synthesized through a series of chemical reactions. The preparation method involves reacting 8-hydroxyquinoline nitrogen oxide with 2-bromobutyryl halide to obtain 5-(2-bromobutyryl)-8-hydroxyquinolone. This compound undergoes aminolysis to form 5-(2-methylisopropylamine butyryl)-8-hydroxyquinolone, which is then reduced through hydrogenation to yield procaterol. Finally, procaterol is salified with hydrochloric acid to produce procaterol hydrochloride .
Analyse Des Réactions Chimiques
Procaterol hydrochloride undergoes various types of chemical reactions, including:
Substitution: The synthesis involves substitution reactions, such as the reaction of 8-hydroxyquinoline nitrogen oxide with 2-bromobutyryl halide.
Common reagents used in these reactions include 2-bromobutyryl halide, isopropylamine, and sodium borohydride . The major products formed from these reactions are intermediates that eventually lead to the formation of procaterol hydrochloride .
Comparaison Avec Des Composés Similaires
Procaterol hydrochloride is similar to other beta-2 adrenergic receptor agonists such as salbutamol (albuterol) and pirbuterol . procaterol has a more prolonged action compared to these compounds . Unlike salbutamol, procaterol is not marketed in the United States due to its instability in the presence of moisture and air .
Similar compounds include:
Salbutamol (Albuterol): A short-acting beta-2 adrenergic receptor agonist used for the treatment of asthma.
Pirbuterol: Another beta-2 adrenergic receptor agonist with similar bronchodilatory properties.
Propriétés
Numéro CAS |
81262-93-3 |
|---|---|
Formule moléculaire |
C32H48Cl2N4O7 |
Poids moléculaire |
671.6 g/mol |
Nom IUPAC |
8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrate;dihydrochloride |
InChI |
InChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1 |
Clé InChI |
RZKAQAPBCFPJTK-GOPHCVLGSA-N |
SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl |
SMILES isomérique |
CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl |
SMILES canonique |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl |
Synonymes |
rel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate; R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


